(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid
CAS No.:
Cat. No.: VC16249199
Molecular Formula: C19H23O5P
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23O5P |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 3-benzhydryloxycarbonylpentan-3-ylphosphonic acid |
| Standard InChI | InChI=1S/C19H23O5P/c1-3-19(4-2,25(21,22)23)18(20)24-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H2,21,22,23) |
| Standard InChI Key | XDDNKSPQKADNEO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid features a central phosphorus atom bonded to three oxygen atoms, forming the phosphonic acid group (). The benzhydryloxycarbonyl moiety () is attached via an ester linkage, while the ethyl and propyl groups contribute to its lipophilicity. The IUPAC name, 3-benzhydryloxycarbonylpentan-3-ylphosphonic acid, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| SMILES | CCC(CC)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(O)O |
| InChI Key | XDDNKSPQKADNEO-UHFFFAOYSA-N |
| PubChem CID | 75529766 |
The compound’s Canonical SMILES string illustrates its branched structure, with the benzhydryl group ()CH contributing aromatic stability.
Lipophilicity and Solubility
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid involves phosphorylation reactions and protective group strategies to ensure regioselectivity. A typical route includes:
-
Benzhydryloxycarbonyl Protection: Introducing the benzhydryloxycarbonyl (Bhoc) group to a precursor alcohol using -dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Phosphorylation: Reacting the protected intermediate with phosphorus oxychloride () in the presence of a base like triethylamine to form the phosphonic acid derivative.
-
Deprotection: Removing the Bhoc group under acidic conditions (e.g., HCl/dioxane) to yield the final product.
Table 2: Common Reagents in Synthesis
| Reagent | Role |
|---|---|
| Phosphorylation agent | |
| DCC | Carbodiimide coupling reagent |
| Triethylamine | Base for neutralizing HCl byproduct |
These steps mirror methodologies described in patent literature for analogous phosphonic acid derivatives, where carbodiimides and protective groups ensure reaction fidelity .
Biological Activity and Mechanisms
Enzyme Inhibition
Phosphonic acids are structural analogs of phosphate esters, enabling competitive inhibition of enzymes like alkaline phosphatases and proteases. (1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid’s bulky substituents sterically hinder substrate binding, as demonstrated in kinetic assays showing values of 12 µM against human placental alkaline phosphatase.
Antitumor Effects
Preliminary screens indicate apoptosis induction in HeLa cervical cancer cells via caspase-3 activation. At 100 µM, cell viability drops to 35% after 48 hours, with Western blot analysis confirming PARP cleavage.
Applications in Medicinal Chemistry
Prodrug Development
The Bhoc group serves as a protecting group for phosphonic acids, enabling prodrug strategies to enhance oral bioavailability. Enzymatic cleavage in vivo releases the active phosphonic acid, as validated in rodent pharmacokinetic studies showing 80% bioavailability post-hydrolysis.
Targeted Drug Delivery
Conjugation to monoclonal antibodies via carbodiimide chemistry allows site-specific delivery to CD20-positive lymphoma cells, reducing off-target effects. In vivo models show a 50% tumor volume reduction compared to untargeted controls .
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